molecular formula C5H11NO2 B2695864 Methyl 3-aminobutanoate CAS No. 6078-06-4

Methyl 3-aminobutanoate

Cat. No.: B2695864
CAS No.: 6078-06-4
M. Wt: 117.148
InChI Key: SJQZRROQIBFBPS-UHFFFAOYSA-N
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Description

Methyl 3-aminobutanoate is an organic compound with the molecular formula C5H11NO2. It is a methyl ester derivative of 3-aminobutanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-aminobutanoate can be synthesized through the Michael addition of amines to methyl acrylates. This reaction is often promoted by microwave irradiation, which significantly reduces reaction time and increases yield . For example, the reaction between benzylamine and methyl crotonate under microwave irradiation in methanol can produce this compound with high yield .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the esterification of 3-aminobutanoic acid with methanol in the presence of an acid catalyst. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-aminobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-aminobutanoate involves its interaction with specific molecular targets and pathways. It can act as a precursor for the synthesis of neurotransmitters and other biologically active compounds. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminobutanoate: C5H11NO2

    Methyl 3-aminopropanoate: C4H9NO2

    Methyl 3-aminopentanoate: C6H13NO2

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its applications in pharmaceuticals and specialty chemicals further highlight its importance .

Properties

IUPAC Name

methyl 3-aminobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(6)3-5(7)8-2/h4H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQZRROQIBFBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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